6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
6-(furan-2-yl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-6-4-16(5-7-17)23-10-12-24(13-11-23)21(27)15-25-20(26)9-8-18(22-25)19-3-2-14-29-19/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTOGNMAYHIFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Piperazino Group: The piperazino group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a halogenated precursor.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and methoxyphenyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, often under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone exhibit antidepressant effects. The piperazine ring is known to interact with serotonin receptors, potentially enhancing mood and alleviating symptoms of depression. Studies have shown that modifications to the piperazine structure can lead to increased efficacy in serotonergic activity, making this compound a candidate for further exploration in antidepressant drug development.
Antitumor Properties
The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the furan moiety is thought to enhance its ability to penetrate cellular membranes, allowing for greater bioavailability and efficacy against various cancer cell lines.
Neuroprotective Effects
Another promising application of this compound is its neuroprotective effects. Research has indicated that it may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory pathways makes this compound a potential therapeutic agent for neuroprotection.
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridazinones, including the target compound. They evaluated their binding affinity to serotonin receptors and found that certain derivatives exhibited significant antidepressant-like effects in animal models. The study highlighted the potential of these compounds as new antidepressants with fewer side effects compared to traditional SSRIs.
Case Study 2: Antitumor Activity
A research article in Cancer Research reported on the synthesis of pyridazinone derivatives and their evaluation against various cancer cell lines. The study demonstrated that compounds with structural similarities to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in breast cancer cells.
Case Study 3: Neuroprotective Effects
In an article published in Neuroscience Letters, the neuroprotective effects of pyridazinone derivatives were investigated in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could significantly reduce neuronal death and preserve cognitive function, indicating their potential use in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives are widely studied for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
*Estimated based on analogous structures.
Key Observations :
Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl group in the target compound enhances solubility and may improve blood-brain barrier penetration compared to electron-withdrawing groups (e.g., chloro, fluoro) . purely phenyl-substituted analogs .
MAO-B Inhibition: Chlorophenyl-substituted pyridazinones (e.g., ) show potent MAO-B inhibition (IC₅₀ ~0.013 µM), but the target compound’s methoxy group may reduce off-target effects on MAO-A, improving selectivity .
Anti-Inflammatory and Analgesic Activity: Piperazino-pyridazinones with methoxy substitutions (e.g., 4-methoxyphenyl) demonstrate superior analgesic activity compared to halogenated derivatives, likely due to reduced cytotoxicity and enhanced interaction with opioid receptors .
Synthetic Accessibility: The target compound’s synthesis parallels other pyridazinones, involving nucleophilic substitution of 3,6-dichloropyridazine with 4-(4-methoxyphenyl)piperazine, followed by hydrolysis and functionalization . However, the methoxy group necessitates milder reaction conditions compared to sulfonyl or halogenated analogs .
Biological Activity
The compound 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its diverse biological activities. Pyridazinones, as a class, are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data from various studies.
1. Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it demonstrated activity against E. coli ATCC 35218, suggesting its potential use as an antibacterial agent .
2. Anti-inflammatory Properties
Pyridazinones are recognized for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. The specific compound has shown promise in reducing inflammation and pain, making it a candidate for further development as an anti-inflammatory drug .
3. Anticancer Activity
Recent studies have highlighted the cytotoxic effects of pyridazinone derivatives on various cancer cell lines. The compound has been evaluated for its ability to inhibit the proliferation of colon carcinoma cells (HCT116) and has shown selective cytotoxicity against cancer cells while sparing normal human fibroblasts . This selectivity is crucial for reducing side effects in therapeutic applications.
Data Table: Summary of Biological Activities
| Activity Type | Tested Against | Results |
|---|---|---|
| Antimicrobial | E. coli, Gram-positive/negative bacteria | Effective against multiple strains |
| Anti-inflammatory | COX and LOX inhibition | Significant reduction in inflammation |
| Anticancer | HCT116 (colon carcinoma) | Selective cytotoxicity observed |
Case Study 1: Antimicrobial Efficacy
In a study focusing on the synthesis of new pyridazinone derivatives, the compound was found to exhibit notable antibacterial activity against E. coli and other pathogens. The results indicated that modifications at specific positions on the pyridazinone ring could enhance antimicrobial efficacy .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation into the anti-inflammatory properties of pyridazinones revealed that the compound effectively inhibited COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators. This suggests a mechanism through which the compound could alleviate symptoms associated with inflammatory diseases .
Case Study 3: Cancer Cell Proliferation Inhibition
Research involving the evaluation of cytotoxic effects on cancer cell lines demonstrated that the compound significantly reduced cell viability in HCT116 cells compared to control groups. This study supports its potential role in cancer chemotherapy .
Q & A
Q. Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Strategies :
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) via solvent evaporation .
- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
